molecular formula C8H8N2O2S B1599059 2-Thioureidobenzoic acid CAS No. 33942-49-3

2-Thioureidobenzoic acid

Cat. No. B1599059
CAS RN: 33942-49-3
M. Wt: 196.23 g/mol
InChI Key: GGSMMCFFEBSAKX-UHFFFAOYSA-N
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Description

2-Thioureidobenzoic acid is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 . It is used for research purposes .

Scientific Research Applications

Antibacterial Activity

2-Thioureidobenzoic acid derivatives have shown promising results in the field of antibacterial research. For instance, a study by Dabholkar and Tripathi (2011) synthesized 4-thioureidobenzoic acid, which demonstrated antimicrobial activity against gram-negative and gram-positive bacteria, including E. coli, P. aeruginosa, S. aureus, and C. diphtheriae (Dabholkar & Tripathi, 2011).

Antioxidant Activity

Benzothiazole and thiourea derivatives, including 2-thioureidobenzoic acid analogs, have shown significant antioxidant activities. A study by Cabrera-Pérez et al. (2016) demonstrated that these compounds can effectively inactivate reactive chemical species through their antioxidant properties (Cabrera-Pérez et al., 2016).

Anti-Inflammatory Applications

Compounds derived from 2-thioureidobenzoic acid have been evaluated for their anti-inflammatory properties. Radwan, Shehab, and El-Shenawy (2009) investigated 5-substituted benzo[b]thiophene derivatives, which showed potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Medicinal Chemistry

In medicinal chemistry, 2-thioureidobenzoic acid derivatives have been utilized due to their broad spectrum of biological activities. A study by Rosales-Hernández et al. (2022) highlights the use of these compounds in the development of therapeutic agents and their pharmacological activities (Rosales-Hernández et al., 2022).

Radioprotective Effect

Research has also explored the radioprotective effects of novel thiourea compounds, including 2-thioureidobenzoic acid derivatives. Mehandjiev et al. (2002) investigated their impact on the biological and genetic effects of gamma-rays, revealing significant radioprotective properties (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).

Fluorescence Probe Development

2-Thioureidobenzoic acid derivatives have been used in the development of fluorescence probes. Wang et al. (2016) synthesized a novel fluorescence probe based on these derivatives, demonstrating its potential in the sensitive detection of thiourea (Wang, Chunlei, Yan, Ge, & Yu, 2016).

Gold Extraction

The use of thiourea, including its derivatives, in gold extraction processes has been explored. Gherrou and Kerdjoudj (2002) investigated the facilitated transport of gold ions in a thiourea medium, demonstrating the effectiveness of thiourea compounds in gold extraction processes (Gherrou & Kerdjoudj, 2002).

CO2 Gas Sensing

Ethynylated-thiourea derivatives, related to 2-thioureidobenzoic acid, have been used in CO2 gas sensing. Daud, Wahid, and Khairul (2019) developed a resistive-type CO2 gas sensor using these derivatives, showcasing their potential in environmental monitoring (Daud, Wahid, & Khairul, 2019).

properties

IUPAC Name

2-(carbamothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-8(13)10-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSMMCFFEBSAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955522
Record name 2-{[Imino(sulfanyl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioureidobenzoic acid

CAS RN

33942-49-3
Record name 2-[(Aminothioxomethyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33942-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-(thiocarbamoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033942493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[Imino(sulfanyl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Kaválek, M Kotyk, S El Bahaie… - Collection of …, 1981 - cccc.uochb.cas.cz
… Th~refore, we prepared N-benzoyl derivatives of 2-thioureidobenzoic acid or its methyl ester and studied kinetics and mechanism of their cyclization reactions. …
Number of citations: 14 cccc.uochb.cas.cz
U Neumann, M Gutschow - Bioorganic Chemistry, 1995 - Elsevier
3,1-Benzothiazin-4-ones are suIfur analogs of the potent serine protease inactivators of the 3, l-benzoxazin-4-one type, which acylate the serine residue within the active site of the …
Number of citations: 46 www.sciencedirect.com

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